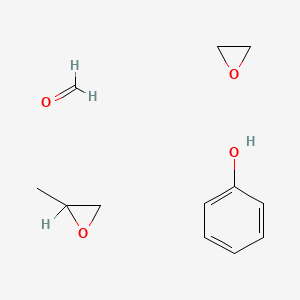
Formaldehyde;2-methyloxirane;oxirane;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with methyloxirane, oxirane and phenol is a complex polymeric compound. It is formed by the polymerization of formaldehyde with methyloxirane, oxirane, and phenol. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with methyloxirane, oxirane and phenol involves the polymerization of formaldehyde with methyloxirane, oxirane, and phenol. Formaldehyde is typically used in its aqueous form, known as formalin. The polymerization process can be carried out under both acidic and alkaline conditions, which influence the structure of the resulting polymer. Under acidic conditions, the polymer tends to be linear with minimal branching, while under alkaline conditions, a more networked structure is formed .
Industrial Production Methods
In industrial settings, the production of this polymer involves controlled polymerization reactions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to achieve the desired polymer structure. The polymerization process is exothermic, releasing significant amounts of heat .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, polymer with methyloxirane, oxirane and phenol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions can occur at various reactive sites on the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Applications De Recherche Scientifique
Formaldehyde, polymer with methyloxirane, oxirane and phenol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a precursor for other polymers.
Biology: The polymer is used in the development of biomaterials and as a component in various biological assays.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: The polymer is used in the production of high-temperature adhesives, coatings, electrical products, and laminates
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with methyloxirane, oxirane and phenol involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive sites, such as the oxirane and methyloxirane groups, can undergo ring-opening reactions, leading to the formation of cross-linked networks. These networks provide the polymer with its unique mechanical and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Formaldehyde, polymer with (chloromethyl)oxirane and phenol
- Formaldehyde, polymer with 2-methyloxirane and 4-nonylphenol
- Methyl-oxirane polymer with oxirane
Uniqueness
Formaldehyde, polymer with methyloxirane, oxirane and phenol is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of flexibility, thermal stability, and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
25134-86-5 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C3H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2/h1-5,7H;3H,2H2,1H3;1-2H2;1H2 |
Clé InChI |
GIGAQLHTAVSRMD-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)O |
Numéros CAS associés |
25134-86-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


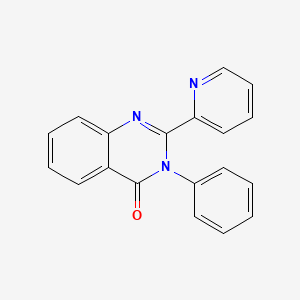
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
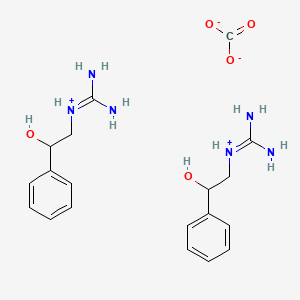
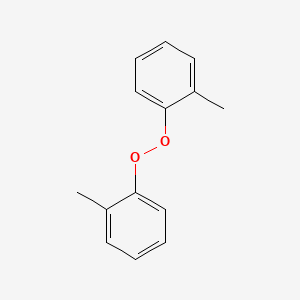
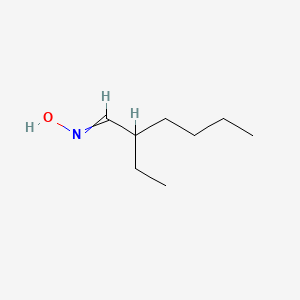
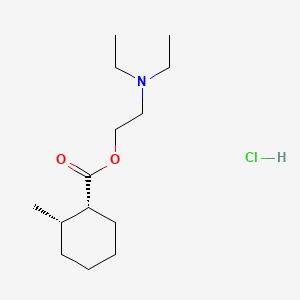
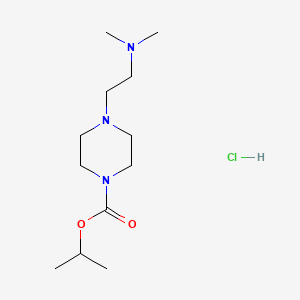
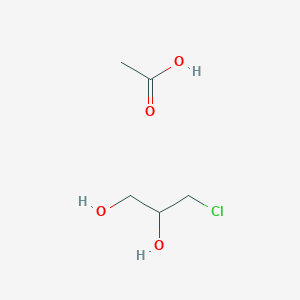
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
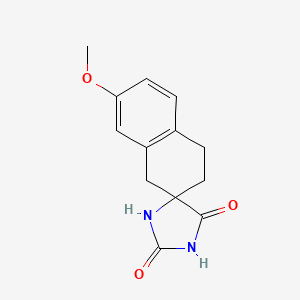
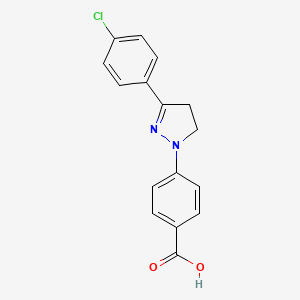
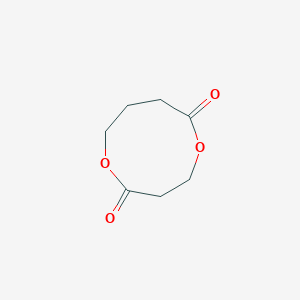
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
